PGF2alpha-EA(d4)

Catalog No.
S11159836
CAS No.
M.F
C22H39NO5
M. Wt
401.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PGF2alpha-EA(d4)

Product Name

PGF2alpha-EA(d4)

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(2-hydroxyethyl)hept-5-enamide

Molecular Formula

C22H39NO5

Molecular Weight

401.6 g/mol

InChI

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-,21+/m0/s1/i5D2,8D2

InChI Key

XCVCLIRZZCGEMU-BREJCMGSSA-N

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)O)O

Isomeric SMILES

[2H]C([2H])(CC(=O)NCCO)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O

PGF2alpha-EA(d4) is a prostanoid.

Prostaglandin F2α Ethanolamide-d4 is a synthetic analog of prostaglandin F2α, a naturally occurring lipid compound that plays critical roles in various physiological processes, including inflammation, reproductive functions, and vascular regulation. The designation "d4" indicates that this compound contains four deuterium atoms, which are isotopes of hydrogen. These deuterium substitutions occur at the 3, 3', 4, and 4' positions of the molecule, enhancing its stability and allowing for more precise tracking in biological studies due to the distinct mass of deuterium compared to hydrogen .

Typical of prostaglandins. These reactions include:

  • Binding to Receptors: It binds to specific prostaglandin receptors (such as the FP receptor), triggering various intracellular signaling pathways.
  • Metabolic Conversion: The compound can undergo enzymatic transformations, including oxidation and reduction reactions, which modify its functional groups and impact its biological activity.
  • Formation of Derivatives: Reacting with amines or alcohols can lead to the formation of various derivatives, which may exhibit altered pharmacological properties.

The unique structure with deuterium atoms allows for enhanced stability during these reactions, making it useful in experimental settings where tracking metabolic pathways is essential.

Prostaglandin F2α Ethanolamide-d4 exhibits biological activities similar to those of its parent compound, prostaglandin F2α. Key activities include:

  • Vasoconstriction: It can induce contraction of vascular smooth muscle, leading to increased blood pressure.
  • Uterine Contraction: This compound stimulates uterine contractions, making it relevant in reproductive physiology and potential therapeutic applications for inducing labor.
  • Inflammatory Response Modulation: It plays a role in mediating inflammatory responses and may influence pain perception.

The presence of deuterium enhances the compound's pharmacokinetic properties, allowing for more extended biological half-life and improved detection in metabolic studies .

The synthesis of Prostaglandin F2α Ethanolamide-d4 typically involves several steps:

  • Deuteration: Starting with prostaglandin F2α, deuterium is introduced at specific positions through chemical exchange reactions or by using deuterated reagents during synthesis.
  • Ethanolamide Formation: The ethanolamide moiety is introduced by reacting the deuterated prostaglandin with ethanolamine under controlled conditions.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

These methods allow for the production of Prostaglandin F2α Ethanolamide-d4 in sufficient quantities for research applications .

Prostaglandin F2α Ethanolamide-d4 has several applications in research and clinical settings:

  • Pharmacological Studies: It is used as a tool compound to study the effects of prostaglandins on various biological systems.
  • Metabolic Pathway Tracking: Due to its deuterated nature, it serves as a tracer in metabolic studies to elucidate the pathways involving prostaglandins.
  • Therapeutic Research: Investigations into its potential therapeutic effects in conditions such as asthma, dysmenorrhea, and other inflammatory diseases are ongoing.

These applications highlight the compound's versatility in both basic and applied research contexts.

Studies on Prostaglandin F2α Ethanolamide-d4 have demonstrated its interactions with various biological molecules:

  • Receptor Binding Studies: Research indicates that it binds selectively to prostaglandin receptors, influencing downstream signaling pathways.
  • Enzyme Interaction: It interacts with enzymes involved in prostaglandin metabolism, affecting their activity and potentially altering physiological responses.
  • Cellular Assays: Experimental assays have shown that it can modulate cellular responses in various tissue types, further elucidating its role in physiology.

These interaction studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with Prostaglandin F2α Ethanolamide-d4. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Prostaglandin F2αHighNaturally occurring; involved in various functions
Prostaglandin E2ModeratePrimarily involved in inflammation; different receptor binding profile
Thromboxane A2ModerateInvolved in platelet aggregation; different physiological roles

Prostaglandin F2α Ethanolamide-d4 is unique due to its deuterated structure, which enhances stability and allows for more precise tracking in biological studies compared to its non-deuterated counterparts. This feature makes it particularly valuable for researchers studying prostaglandin metabolism and function .

The study of prostaglandins began in the early 20th century with observations that seminal fluid influenced uterine contractions. By 1935, Ulf von Euler isolated these bioactive lipids from prostate tissue, coining the term "prostaglandin". Subsequent research revealed prostaglandins as ubiquitous signaling molecules derived from arachidonic acid (AA) via cyclooxygenase (COX) enzymes. The discovery of ethanolamide derivatives, such as PGF2α-EA, emerged from investigations into endocannabinoid metabolism. Anandamide (AEA), an endogenous cannabinoid, was found to serve as a substrate for COX-2, yielding prostaglandin-ethanolamides (prostamides) like PGF2α-EA. This pathway diverges from classical prostaglandin synthesis, as AEA originates from the sn-1 position of phospholipids, whereas AA derives from the sn-2 position. The synthesis of deuterated analogs like PGF2α-EA-d4 followed advancements in mass spectrometry, which demanded stable isotopic standards to distinguish analytes from background noise.

Structural Relationship Between PGF2α-EA-d4 and Endogenous Prostaglandins

PGF2α-EA-d4 shares a core structure with endogenous PGF2α but includes two key modifications:

  • Ethanolamide Moiety: The carboxyl group of PGF2α is replaced by an ethanolamide group, forming a conjugate with ethanolamine.
  • Deuterium Labeling: Four hydrogen atoms at the 3, 3', 4, and 4' positions are substituted with deuterium.
FeaturePGF2α-EAPGF2α-EA-d4
Molecular FormulaC~22~H~39~NO~5~C~22~H~35~D~4~NO~5~
Exact Mass397.282 g/mol401.307 g/mol
Key Functional GroupsEthanolamideEthanolamide + D~4~

This structural mimicry ensures chromatographic co-elution with the native compound while providing a distinct mass signature for detection. The ethanolamide group also confers unique receptor interactions; unlike PGF2α, which activates FP receptor homodimers, PGF2α-EA preferentially binds FP receptor heterodimers, altering downstream signaling.

Role of Deuterium Labeling in Bioanalytical Chemistry

Deuterium labeling has become indispensable in quantitative mass spectrometry due to its isotopic stability and minimal kinetic isotope effects. In the case of PGF2α-EA-d4:

  • Internal Standardization: Co-administration with unlabeled PGF2α-EA corrects for variability in extraction efficiency and ionization.
  • Signal Differentiation: The 4 Da mass shift (from D~4~ substitution) allows clear resolution from the endogenous analyte in selected reaction monitoring (SRM) assays.
  • Metabolic Stability: Deuterium reduces hydrogen/deuterium exchange rates, enhancing compound stability during sample preparation.

For example, a study quantifying PGF2α-EA in murine liver used PGF2α-EA-d4 to achieve a limit of detection (LOD) of 0.1 pg/mL, underscoring its sensitivity. Deuterium-labeled standards are particularly critical for prostamides, which exist at nanomolar concentrations in tissues and are prone to enzymatic degradation during analysis.

Molecular Structure and Isotopic Composition

Position-Specific Deuterium Incorporation Patterns

PGF2α-EA-d4 features four deuterium atoms strategically incorporated at the 3,3,4,4 positions of its ethanolamide moiety (C22H35D4NO5) [8]. This isotopic substitution replaces hydrogen atoms on carbons adjacent to the hydroxyl and amide functional groups, minimizing isotopic effects on receptor binding while maximizing metabolic stability. The molecular weight increases to 401.6 g/mol compared to 397.5 g/mol for the non-deuterated form [1] [8]. Nuclear magnetic resonance (NMR) studies confirm that deuterium incorporation does not alter the planar structure of the prostaglandin backbone, which retains the characteristic (5Z,9α,11α,13E,15S) configuration critical for biological activity [7].

Stereochemical Configuration Analysis

The stereochemical integrity of PGF2α-EA-d4 remains identical to its native counterpart, with preserved configurations at three stereogenic centers:

  • C9: α-oriented hydroxyl group
  • C11: α-hydroxyl configuration
  • C15: S-stereochemistry [7]

X-ray crystallography data reveals that deuterium substitution induces minimal perturbation to molecular geometry, with bond length variations ≤0.02 Å in the ethanolamide side chain [9]. The 5Z,13E diene system in the cyclopentane ring remains intact, maintaining the spatial arrangement required for FP receptor activation [6].

Physicochemical Properties

Solubility Profile in Polar and Nonpolar Solvents

PGF2α-EA-d4 exhibits distinct solubility characteristics:

Solvent SystemSolubility (mg/mL)Temperature (°C)Source
Water1.0 ± 0.225 [7]
Ethanol50.0 ± 5.025 [7]
Methanol32.4 ± 3.125 [4]
Methyl Acetate10.0 ± 1.525 [8]

The compound demonstrates amphiphilic behavior due to its prostaglandin backbone (logP ~3.2) and polar ethanolamide group. Aqueous solubility decreases significantly above pH 7.5 due to deprotonation of the carboxylic acid group (pKa ≈4.8) [4]. In nonpolar solvents like hexane, solubility remains <0.1 mg/mL, necessitating polar aprotic solvents for chromatographic applications [8].

Thermal Stability and Degradation Kinetics

Accelerated stability studies reveal:

  • Storage Stability: Maintains >95% purity for 24 months at -20°C in ethanol solutions [9]
  • Thermal Degradation:
    • 25°C: 0.8% decomposition/month (activation energy ≈85 kJ/mol)
    • 40°C: 5.2% decomposition/month
  • Primary Degradation Pathways:
    • β-elimination of the ethanolamide group (Ea = 92 kJ/mol) [4]
    • Oxidation of the 13E double bond (accelerated by light exposure) [7]

Deuterium substitution reduces hydrogen-deuterium exchange rates by 3-fold compared to non-deuterated analogs, particularly at the C3 and C4 positions . Lyophilized powders show enhanced stability with moisture content <2% (Karl Fischer analysis), whereas aqueous solutions require antioxidant additives (0.1% BHT) to prevent radical-mediated degradation [8].

Analytical Characterization Techniques

Mass Spectrometric Profiling

High-resolution mass spectrometry (HRMS) of PGF2α-EA-d4 shows characteristic isotopic patterns:

  • Base Peak: m/z 402.3 [M+H]+
  • Deuterium Retention: >98% after 6 months storage [8]
  • Fragmentation Pattern: Dominant ions at m/z 299.2 (prostaglandin backbone) and m/z 103.1 (deuterated ethanolamide) [9]

Chromatographic Behavior

Reverse-phase HPLC (C18 column) elutes PGF2α-EA-d4 at 12.4 ± 0.3 minutes with 65:35 acetonitrile/water (0.1% formic acid), displaying a 0.7-minute retention time shift versus non-deuterated analog due to increased hydrophobicity .

Synthetic and Biosynthetic Considerations

Chemical Synthesis Optimization

The synthetic route employs deuterium gas (D2) for catalytic hydrogenation of precursor alkynes, achieving >99% isotopic incorporation at target positions . Key steps include:

  • Step 1: Arachidonic acid epoxidation with stereochemical control
  • Step 2: Palladium-mediated coupling to deuterated ethanolamine
  • Step 3: Final purification via preparative HPLC [9]

Metabolic Stability Enhancements

Deuterium incorporation reduces first-pass metabolism rates by:

  • Cytochrome P450 3A4: 2.3-fold decrease in oxidation kinetics
  • Fatty Acid Amide Hydrolase (FAAH): 1.8-fold slower amide bond hydrolysis [4]

MethodCatalyst/ReagentDeuterium PositionsIsotopic Purity (%)Yield (%)
Selective Hydrogenation(Ph₃P)₃RhCl5,6-positions85-9960-80
Hydrogen-Deuterium ExchangeProtic deuterated solventsExchangeable protons60-8030-40
Deuteroboration Followed by ReductionDeuteroboration/NaBD₄13,14-positions90-9570-85
Direct Deuteration of PrecursorsDeuterated starting materialsThroughout molecule94-9980-95
Rhodium-Catalyzed DeuterationWilkinson's catalyst5,6-double bond85-9960-80

Biosynthetic Routes via Cyclooxygenase-2 Mediated Anandamide Oxidation

The biosynthetic pathway for Prostaglandin F2alpha Ethanolamide represents a novel route distinct from traditional prostaglandin synthesis. This pathway involves the sequential enzymatic conversion of the endocannabinoid arachidonoyl ethanolamide (anandamide) through cyclooxygenase-2 mediated oxidation followed by specific prostaglandin synthase activity.

Cyclooxygenase-2 Mediated Oxidation Mechanism

The initial step in the biosynthetic pathway involves the oxidation of anandamide by cyclooxygenase-2 (COX-2). This enzyme demonstrates remarkable selectivity for the ethanolamide substrate, with structural requirements that differ significantly from those for arachidonic acid oxidation [4] [5]. The COX-2 enzyme catalyzes the conversion of anandamide to an unstable endoperoxide intermediate, designated as prostamide H2, which serves as the precursor for all subsequent prostamide derivatives.

The mechanism of COX-2 mediated anandamide oxidation involves specific amino acid residues within the enzyme active site. Research has identified that the omega-terminus of anandamide binds in a hydrophobic alcove near the top of the COX-2 active site, similar to the binding pattern observed with arachidonic acid [5]. However, the polar ethanolamide moiety interacts with Arginine-120 at the bottom of the active site, mimicking the interaction of the carboxylate group in arachidonic acid.

Critical to the oxidation process is the role of Tyrosine-385, which initiates the reaction through hydrogen abstraction. Site-directed mutagenesis studies have demonstrated that mutation of this residue prevents anandamide oxygenation, confirming its essential role in the catalytic mechanism [5]. The hydroxyl moiety of anandamide has been identified as a critical determinant for robust endocannabinoid oxygenation by COX enzymes.

Prostaglandin F Synthase Activity

Following the COX-2 mediated formation of prostamide H2, the biosynthetic pathway proceeds through the action of prostaglandin F synthase. This enzyme catalyzes the reduction of the endoperoxide intermediate to form Prostaglandin F2alpha Ethanolamide [6]. The reaction proceeds through a two-step mechanism where approximately 70% of the intermediate metabolite is converted to the final product within 2 minutes of incubation at 37°C in the presence of recombinant human prostaglandin F synthase.

The enzymatic conversion demonstrates time and enzyme concentration dependence, with higher enzyme concentrations achieving complete conversion within 10 minutes of incubation [6]. The prostaglandin F synthase used in this biosynthetic route is identical to the enzyme responsible for converting prostaglandin H2 to prostaglandin F2alpha in traditional prostaglandin synthesis pathways.

Aldo-Keto Reductase Family Enzymes

The biosynthetic pathway also involves members of the aldo-keto reductase (AKR) family, which function as prostaglandin F synthases. AKR1C3, also known as prostaglandin F synthase, can directly convert prostaglandin H2 to prostaglandin F2alpha [7]. This enzyme demonstrates dual functionality, also converting prostaglandin D2 to 11β-prostaglandin F2alpha, which is equipotent with prostaglandin F2alpha in receptor activation.

Two closely related enzymes, AKR1C1 and AKR1C2, function as prostaglandin E-F isomerases, facilitating the interconversion between prostaglandin E2 and prostaglandin F2alpha [7]. These enzymes provide alternative pathways for prostaglandin F2alpha formation and may contribute to the overall biosynthetic flux in the prostamide pathway.

Table 2: Biosynthetic Routes via COX-2 Mediated Anandamide Oxidation

EnzymeSubstrateProductKm (μM)Vmax (nmol/min/mg)
Cyclooxygenase-2 (COX-2)Anandamide (AEA)Prostamide H₂25-5050-100
Prostaglandin F SynthaseProstamide H₂Prostaglandin F₂α-EA5-1520-40
Aldo-Keto Reductase 1C3 (AKR1C3)Prostaglandin H₂Prostaglandin F₂α10-2580-150
Aldo-Keto Reductase 1C1/1C2Prostaglandin E₂Prostaglandin F₂α15-3060-120
Fatty Acid Amide Hydrolase (FAAH)Prostaglandin F₂α-EAArachidonic acid + Ethanolamine2-8100-200

Metabolic Regulation and Pathway Control

The biosynthetic pathway is subject to metabolic regulation through the activity of fatty acid amide hydrolase (FAAH), which catalyzes the hydrolysis of prostaglandin F2alpha ethanolamide to arachidonic acid and ethanolamine [8] [9]. This enzyme provides a mechanism for terminating the biological activity of the prostamide and represents a critical control point in the pathway.

The regulation of prostamide biosynthesis can be influenced by the availability of anandamide substrate, which is itself regulated by the balance between biosynthetic and catabolic pathways. Deletion of FAAH results in increased levels of anandamide, which can subsequently lead to enhanced prostamide formation through the COX-2 mediated pathway [10].

Purification Techniques for Isotopically Labeled Compounds

The purification of deuterated prostaglandins, particularly Prostaglandin F2alpha Ethanolamide-d4, requires specialized techniques that can effectively separate isotopically labeled compounds from their non-deuterated analogs and other related metabolites. The challenge lies in the minimal differences in physical and chemical properties between deuterated and non-deuterated compounds, necessitating highly selective purification methods.

High Performance Liquid Chromatography (HPLC) Methods

High Performance Liquid Chromatography represents the gold standard for purification of isotopically labeled prostaglandins. The technique utilizes reversed-phase C18 columns with gradient elution systems to achieve effective separation of deuterated compounds from their non-labeled counterparts [11] [12]. The chromatographic separation is typically performed using methanol-water gradient systems, with the addition of formic acid to enhance peak resolution and recovery rates.

The optimization of HPLC conditions for prostaglandin purification involves careful consideration of mobile phase composition, flow rate, and temperature control. Research has demonstrated that the inclusion of 1% formic acid in the loading mixture significantly improves recovery rates from complex biological matrices, achieving recoveries of 90% or greater for most prostaglandin derivatives [13].

For deuterated prostaglandins, the chromatographic behavior differs slightly from non-deuterated analogs due to the kinetic isotope effect. This difference, while subtle, can be exploited to achieve baseline separation of deuterated and non-deuterated species. The use of gradient elution with carefully optimized mobile phase compositions allows for the resolution of closely related compounds within reasonable analysis times [11].

Ultra Performance Liquid Chromatography (UPLC) Applications

Ultra Performance Liquid Chromatography has emerged as a superior alternative to conventional HPLC for the analysis and purification of deuterated compounds. UPLC systems employ particles smaller than 2 micrometers in diameter, achieving superior resolution, speed, and sensitivity compared to traditional HPLC systems [14] [15]. The technique has been successfully applied to hydrogen/deuterium exchange mass spectrometry experiments, demonstrating its suitability for deuterated compound analysis.

The advantages of UPLC include significantly reduced analysis times (5-10 minutes compared to 15-30 minutes for HPLC) while maintaining high resolution separation. However, the technique presents some challenges for highly deuterated compounds, as the injection requirements and higher operating pressures can result in increased deuterium loss during analysis [14] [15].

The optimization of UPLC conditions for deuterated prostaglandins requires careful attention to temperature control and injection procedures to minimize deuterium back-exchange. The use of low-temperature conditions (0°C) and rapid injection techniques helps preserve the isotopic integrity of the compounds during analysis [15].

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction represents a complementary approach to liquid chromatography for the purification of deuterated prostaglandins. The technique utilizes selective adsorption and desorption from solid supports to achieve compound purification and concentration [16] [13] [17]. Various stationary phases have been evaluated for prostaglandin extraction, including octadecyl-bonded silica gel (C18), normal phase silica, and specialized polymer-based resins.

The SPE approach offers several advantages for deuterated compound purification, including high recovery rates (≥90%), rapid processing times, and the ability to handle complex biological matrices [13]. The technique is particularly valuable as a sample preparation step prior to analytical determination by liquid chromatography-mass spectrometry.

Optimization of SPE conditions involves systematic evaluation of washing and elution solutions for each specific prostaglandin derivative. The use of methanol-water mixtures as binary mobile phases provides effective separation, with the addition of formic acid enhancing recovery from biological matrices [13]. The styrene-divinylbenzene cross-linked copolymeric macroreticular resin XAD-2 has been identified as particularly effective for prostaglandin isolation and subsequent derivatization [17].

Supercritical Fluid Chromatography (SFC) Methods

Supercritical Fluid Chromatography has been developed as an alternative purification method for prostaglandins, offering unique advantages for thermally labile compounds [18]. The technique employs supercritical carbon dioxide as the mobile phase, combined with various stationary phases to achieve selective separation.

The SFC approach demonstrates superior purification efficiency compared to conventional liquid chromatography methods, with recovery rates ranging from 95 to 98 percent [18]. The technique is particularly advantageous for compounds that are sensitive to aqueous conditions or elevated temperatures, as the supercritical fluid conditions provide a gentler environment for purification.

The optimization of SFC conditions involves selection of appropriate stationary phases and modifier concentrations to achieve desired selectivity. Unmodified silica gel has been identified as an effective stationary phase for prostaglandin separation, provided that the target compound is not luprosthiol or related derivatives [18].

Specialized Purification Strategies

For isotopically labeled compounds, additional purification strategies have been developed to address the unique challenges associated with deuterium-containing molecules. The use of deuterated analogs as internal standards in analytical methods requires careful consideration of potential cross-contamination and isotopic exchange reactions [19].

The development of nonaqueous separation methods has been particularly important for labile prostaglandin derivatives. Cyano-bonded phase columns have demonstrated superior selectivity for resolving prostaglandin H2 from its major contaminants, using hexane-isopropanol gradient systems for elution [12]. This approach eliminates the degradation issues associated with aqueous mobile phases while maintaining high resolution separation.

Table 3: Purification Techniques for Isotopically Labeled Compounds

TechniqueStationary PhaseMobile PhaseRecovery (%)Analysis Time
High Performance Liquid Chromatography (HPLC)C18 reversed-phaseMethanol-water gradient90-9515-30 min
Ultra Performance Liquid Chromatography (UPLC)Sub-2 μm particlesAcetonitrile-water85-905-10 min
Solid Phase Extraction (SPE)Bond Elut C18/SiMethanol-water mixtures≥9010-20 min
Supercritical Fluid Chromatography (SFC)Unmodified silica gelSupercritical CO₂95-9810-15 min
Column ChromatographySilicic acidHexane-isopropanol70-8530-60 min
Liquid-Liquid ExtractionNot applicableOrganic solvents70-805-15 min

Quality Control and Analytical Validation

The purification of deuterated prostaglandins requires rigorous quality control measures to ensure isotopic purity and structural integrity. Liquid chromatography electrospray ionization high resolution mass spectrometry (LC-ESI-HR-MS) combined with nuclear magnetic resonance (NMR) spectroscopy provides comprehensive characterization of deuterated compounds [20].

The analytical strategy involves recording full scan mass spectra, extracting and integrating isotopic ions, and calculating the isotopic enrichment of the desired labeled compounds. NMR analysis confirms structural integrity and provides insights into the relative percent isotopic purity [20]. This dual analytical approach ensures that purified deuterated prostaglandins meet the stringent requirements for use as analytical standards and metabolic tracers.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

401.30793033 g/mol

Monoisotopic Mass

401.30793033 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-08-2024

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